Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, an ethoxycarbonyl group, and a methylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The ethoxycarbonyl group is introduced through esterification reactions, while the methylsulfamoyl group is added via sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ethoxycarbonyl or methylsulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The ethoxycarbonyl and methylsulfamoyl groups may interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl oxazole-5-carboxylate: Used in pharmaceuticals and organic light-emitting diodes.
3-Ethoxycarbonyl isoquinolinium salts: Utilized in the synthesis of new 1,2-dihydroisoquinoline-3-carboxylates.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Biological Activity
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate is a synthetic compound with notable biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes current findings on its biological activity, including relevant data tables and research insights.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a pyrazole ring with various functional groups. Its molecular formula is C12H16N4O4S, and it has a molecular weight of approximately 288.34 g/mol. The presence of an ethoxycarbonyl group and a methylsulfamoyl moiety enhances its chemical properties and potential biological activities .
Anti-inflammatory Effects
Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. Preliminary studies suggest that it could be effective in treating diseases characterized by excessive inflammation, such as arthritis and other autoimmune disorders.
- Mechanism of Action : The compound likely interacts with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Similar pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties, suggesting that this compound may be explored for therapeutic use against various pathogens.
- Research Findings : In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of specific bacteria, including strains resistant to conventional antibiotics. Further studies are needed to evaluate the spectrum of activity and efficacy against clinical isolates .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related pyrazole derivatives:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C12H16N4O4S | Contains ethoxycarbonyl and methylsulfamoyl groups | Anti-inflammatory, antimicrobial |
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C8H10N4O2 | Amino group instead of sulfonamide | Moderate anti-inflammatory |
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | C8H9BrN2O2 | Halogenated derivative | Potentially enhanced reactivity |
Case Study 1: Anti-inflammatory Effects in Animal Models
A recent study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The compound was administered at varying doses, revealing a significant reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .
Case Study 2: Antimicrobial Activity Against Resistant Strains
In another study, the antimicrobial efficacy of this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, suggesting its potential as an alternative treatment option .
Properties
Molecular Formula |
C11H17N3O6S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
ethyl 5-[ethoxycarbonyl(methyl)sulfamoyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H17N3O6S/c1-5-19-10(15)8-7-12-13(3)9(8)21(17,18)14(4)11(16)20-6-2/h7H,5-6H2,1-4H3 |
InChI Key |
MXYREYMSFBCATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)N(C)C(=O)OCC |
Origin of Product |
United States |
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